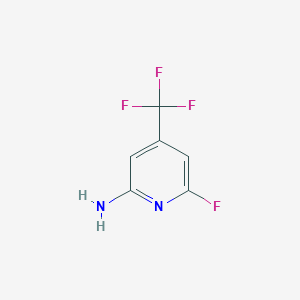
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with suitable amination reagents. One common method involves the use of acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide under controlled conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction quenching, extraction, drying, and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
6-Fluoro-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
- 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Uniqueness: 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C6H4F4N2 |
|---|---|
Peso molecular |
180.10 g/mol |
Nombre IUPAC |
6-fluoro-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |
Clave InChI |
NYYZEWNYFZUOSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


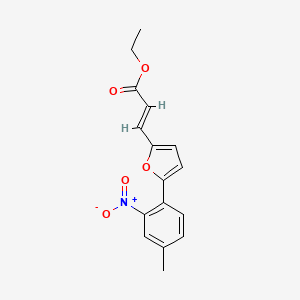
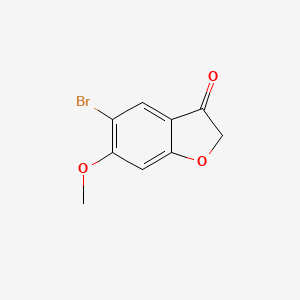


![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
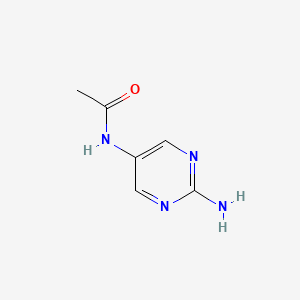
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
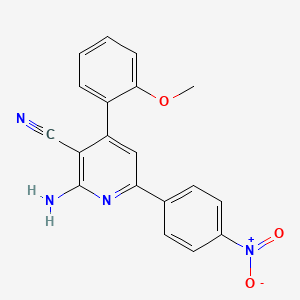

![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

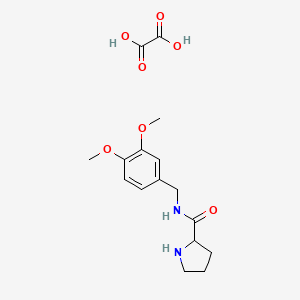
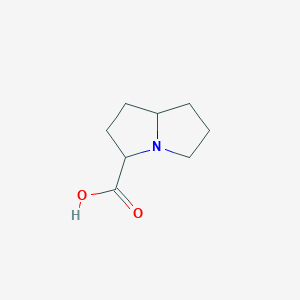
![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
